molecular formula C24H22N2O4S B2839670 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one CAS No. 942033-58-1

6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one

Cat. No.: B2839670
CAS No.: 942033-58-1
M. Wt: 434.51
InChI Key: ZXYJHKWJTUNXSW-UHFFFAOYSA-N
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Description

6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one is a complex organic compound that features a carbazole moiety linked to a morpholine ring through a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the reaction of 9H-carbazole with formaldehyde to form a carbazolylmethyl intermediate. This intermediate is then reacted with morpholine in the presence of a tosylating agent, such as p-toluenesulfonyl chloride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride or other strong bases to deprotonate the carbazole, followed by reaction with an electrophile.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and van der Waals forces. The carbazole moiety can intercalate with DNA, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl) hexanoic acid
  • 1,4-bis((9H-carbazol-9-yl)methyl)benzene
  • 2,6-di(9H-carbazol-9-yl)pyridine

Uniqueness

6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one is unique due to the presence of both a carbazole and a morpholine ring, linked by a tosyl group. This unique structure imparts specific electronic and steric properties, making it suitable for specialized applications in materials science and medicinal chemistry .

Properties

IUPAC Name

6-(carbazol-9-ylmethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-17-10-12-19(13-11-17)31(28,29)25-14-18(30-24(27)16-25)15-26-22-8-4-2-6-20(22)21-7-3-5-9-23(21)26/h2-13,18H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYJHKWJTUNXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(=O)C2)CN3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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